

# Comparing the inhibitory potency of Nafamostat and Camostat on TMPRSS2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nafamostat |           |
| Cat. No.:            | B1217035   | Get Quote |

# Comparative Analysis of Nafamostat and Camostat as TMPRSS2 Inhibitors

This guide provides a detailed comparison of the inhibitory potency of two clinically relevant serine protease inhibitors, **Nafamostat** mesylate and Camostat mesylate, against the Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a key target for antiviral drug development.

## **Overview of TMPRSS2-Mediated Viral Entry**

The entry of coronaviruses like SARS-CoV-2 into host cells is a multi-step process. The viral Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3][4] Following this binding, the S protein must be proteolytically cleaved, or "primed," to facilitate the fusion of the viral and host cell membranes. TMPRSS2, a cell surface serine protease, performs this critical cleavage at the S1/S2 and S2' sites of the Spike protein.[1] This priming event allows for the release of the viral genome into the cytoplasm, initiating infection.[1] By inhibiting the enzymatic activity of TMPRSS2, compounds like **Nafamostat** and Camostat can effectively block this viral entry pathway.[2][4]





Click to download full resolution via product page

Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

# **Quantitative Comparison of Inhibitory Potency**

The inhibitory activities of **Nafamostat** and Camostat against TMPRSS2 have been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to evaluate potency. The data consistently demonstrates that **Nafamostat** is a more potent inhibitor of TMPRSS2 than Camostat.



| Inhibitor  | Parameter    | Value                                  | Assay Type           | Cell Line /<br>System  | Reference     |
|------------|--------------|----------------------------------------|----------------------|------------------------|---------------|
| Nafamostat | IC50         | 0.27 nM                                | Biochemical          | Recombinant<br>TMPRSS2 | [5][6][7]     |
| EC50       | 2.2 nM       | Cell-based<br>(SARS-CoV-<br>2)         | Calu-3               | [8]                    |               |
| EC50       | 5.0 nM       | Cell-based<br>(SARS-CoV-<br>2)         | Calu-3               | [5]                    |               |
| IC50       | 55 ± 7 nM    | Cell-based                             | HEK-293T-<br>TMPRSS2 | [9][10]                |               |
| EC50       | 10 nM        | Cell-based<br>(SARS-CoV-<br>2)         | Calu-3               | [5][11]                |               |
| Camostat   | IC50         | 6.2 nM                                 | Biochemical          | Recombinant<br>TMPRSS2 | [5][6][7][12] |
| EC50       | 14.8 nM      | Cell-based<br>(SARS-CoV-<br>2)         | Calu-3               | [8]                    |               |
| EC50       | 87 nM        | Cell-based<br>(SARS-CoV-<br>2)         | Calu-3               | [5]                    |               |
| IC50       | 142 ± 31 nM  | Cell-based                             | HEK-293T-<br>TMPRSS2 | [9][10]                |               |
| EC50       | 102 - 170 nM | Cell-based<br>(SARS-CoV-2<br>Variants) | Calu-3               | [5]                    |               |

# **Experimental Protocols**



The inhibitory potencies listed above were determined using established in vitro methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate TMPRSS2 inhibitors.

### **Recombinant TMPRSS2 Biochemical Inhibition Assay**

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.

- Materials:
  - Recombinant human TMPRSS2 enzyme.[6][13]
  - Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[6][9][13]
  - Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[6][13]
  - Test inhibitors (Nafamostat, Camostat) dissolved in DMSO.
  - 384-well or 1536-well black plates.[4][6][13]
  - Plate reader capable of fluorescence detection (e.g., Ex: 340nm, Em: 440nm for AMC substrate).[6][13]

#### Protocol:

- A solution of the fluorogenic substrate is dispensed into the wells of the microplate.
- Serial dilutions of the test inhibitors (Nafamostat, Camostat) are added to the wells.
  Control wells receive DMSO vehicle only (0% inhibition) or a strong inhibitor/no enzyme (100% inhibition).[6][13]
- The enzymatic reaction is initiated by adding the recombinant TMPRSS2 enzyme to all wells.[6][13]
- The plate is incubated at room temperature for a set period (e.g., 60 minutes).[6][13]



- The fluorescence intensity is measured using a plate reader. The signal is proportional to the amount of substrate cleaved by active TMPRSS2.
- Raw data is normalized to the controls, and the percentage of inhibition for each inhibitor concentration is calculated.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.[6][13]

## **Cell-Based Viral Entry Inhibition Assay**

This assay measures the ability of a compound to block viral entry into host cells that depend on TMPRSS2 for infection.

#### Materials:

- Host cells expressing TMPRSS2 (e.g., human lung Calu-3 cells or VeroE6 cells engineered to express TMPRSS2).[5][8][11]
- Live virus (e.g., SARS-CoV-2) or reporter pseudovirus.
- Cell culture medium and supplements.
- Test inhibitors (Nafamostat, Camostat).
- Reagents for quantifying viral infection (e.g., RNA extraction kits and RT-qPCR reagents, or a luminometer for reporter assays).[8][11]

#### · Protocol:

- Host cells are seeded in multi-well plates and grown to an appropriate confluency.
- The cell culture medium is replaced with medium containing serial dilutions of the test inhibitors. The cells are pre-incubated for a short duration (e.g., 30-60 minutes).[8][14]
- The cells are then challenged with the virus at a known multiplicity of infection (MOI).[8]



- After a specified infection period (e.g., 20-48 hours), the level of viral infection is quantified.
  - For live virus: Total cellular RNA is extracted, and viral RNA copies are quantified using RT-qPCR.[8]
  - For reporter pseudovirus: Cell lysates are analyzed for reporter gene expression (e.g., luciferase activity).
- The extent of infection is normalized to untreated, virus-infected control cells.
- EC50 values are calculated by plotting the normalized infection levels against the inhibitor concentrations.





Click to download full resolution via product page

Caption: Workflow for a biochemical TMPRSS2 inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target -PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Decreased TMPRSS2 expression by SARS-CoV-2 predicts the poor prognosis of lung cancer patients through metabolic pathways and immune infiltration | Aging [aging-us.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TMPRSS2 inhibition assay [bio-protocol.org]
- To cite this document: BenchChem. [Comparing the inhibitory potency of Nafamostat and Camostat on TMPRSS2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-nafamostat-and-camostat-on-tmprss2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com